N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]-2-phenylcyclopropane-1-carboxamide
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Overview
Description
N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]-2-phenylcyclopropane-1-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropane ring, a hydroxyphenyl group, and a propylideneamino linkage, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]-2-phenylcyclopropane-1-carboxamide typically involves the condensation of 4-hydroxypropiophenone with 2-phenylcyclopropane-1-carboxylic acid hydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of glacial acetic acid. The mixture is stirred at room temperature for 20 minutes and then heated to 80°C for several hours to complete the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]-2-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl and cyclopropane rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated and nucleophile-substituted derivatives.
Scientific Research Applications
N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]-2-phenylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]-2-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(4-hydroxyphenyl)propylidene]-1-naphthohydrazide
- 4-ethoxy-N’-[1-(4-hydroxyphenyl)propylidene]benzohydrazide
Uniqueness
N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]-2-phenylcyclopropane-1-carboxamide is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties. The presence of both hydroxyphenyl and propylideneamino groups further enhances its versatility in various applications .
Properties
IUPAC Name |
N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-18(14-8-10-15(22)11-9-14)20-21-19(23)17-12-16(17)13-6-4-3-5-7-13/h3-11,16-17,22H,2,12H2,1H3,(H,21,23)/b20-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTXTQUDHVCGOB-ZZEZOPTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1CC1C2=CC=CC=C2)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=O)C1CC1C2=CC=CC=C2)/C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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